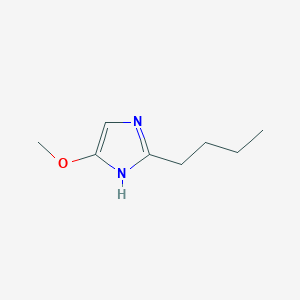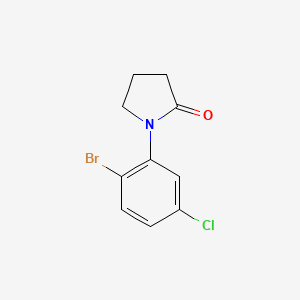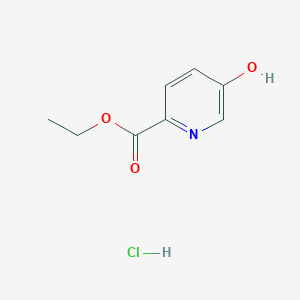
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps such as crystallization and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopyridine-2-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 5-hydroxypyridine-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 5-oxopyridine-2-carboxylate.
Reduction: Ethyl 5-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-hydroxypyridine-2-carboxylate: The non-hydrochloride form of the compound.
Methyl 5-hydroxypyridine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
5-Hydroxypyridine-2-carboxylic acid: The parent acid form of the compound.
Uniqueness
Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for aqueous applications. The presence of both hydroxyl and ester groups provides versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C8H10ClNO3 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-4-3-6(10)5-9-7;/h3-5,10H,2H2,1H3;1H |
Clave InChI |
AKOIMWSVJILAAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


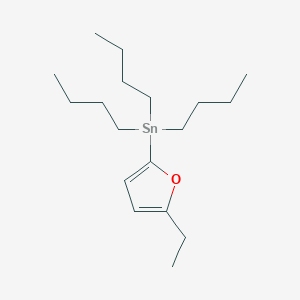

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)

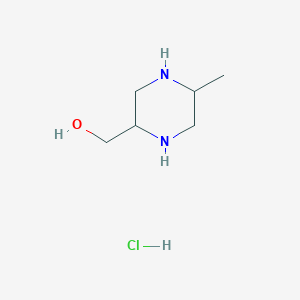
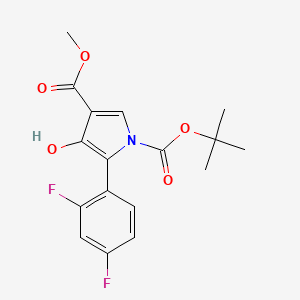
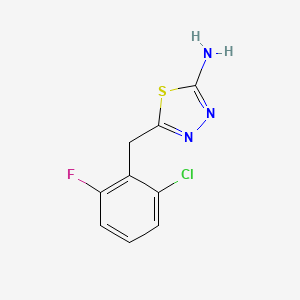

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
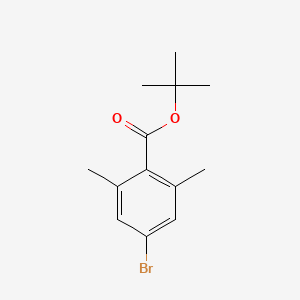
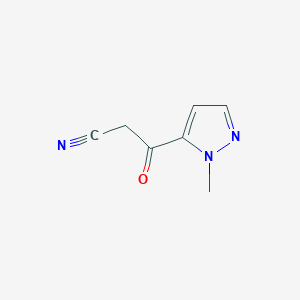
![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
